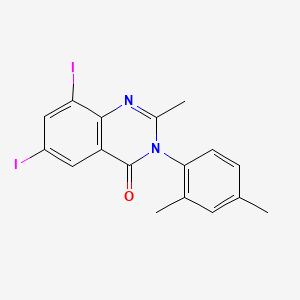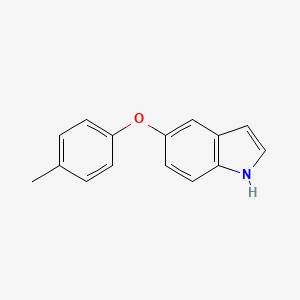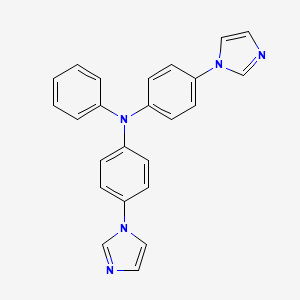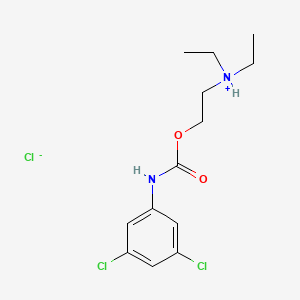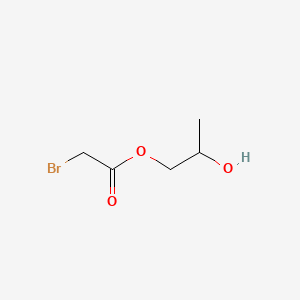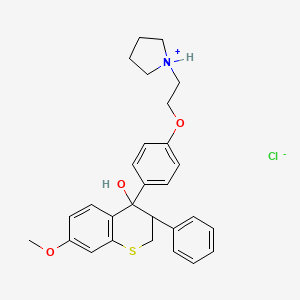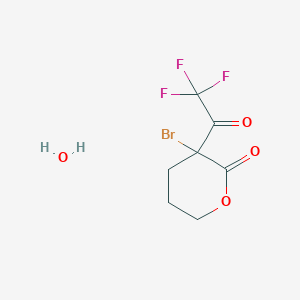
alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate is a specialized chemical compound known for its unique structure and reactivity This compound is a derivative of delta-valerolactone, a lactone that is commonly used in various chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate typically involves the bromination and trifluoroacetylation of delta-valerolactone. The reaction conditions often require the use of bromine and trifluoroacetic anhydride as reagents. The process is carried out under controlled temperatures to ensure the selective addition of the bromo and trifluoroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoroacetylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate involves its reactivity with various nucleophiles and electrophiles. The bromo and trifluoroacetyl groups enhance its electrophilic character, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-Valerolactone: A structural isomer with different reactivity and applications.
Delta-Valerolactone: The parent compound without the bromo and trifluoroacetyl groups.
Alpha-Bromo-gamma-valerolactone: A similar compound with bromination at a different position.
Uniqueness
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate is unique due to the presence of both bromo and trifluoroacetyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial processes.
Propriétés
Formule moléculaire |
C7H8BrF3O4 |
|---|---|
Poids moléculaire |
293.03 g/mol |
Nom IUPAC |
3-bromo-3-(2,2,2-trifluoroacetyl)oxan-2-one;hydrate |
InChI |
InChI=1S/C7H6BrF3O3.H2O/c8-6(4(12)7(9,10)11)2-1-3-14-5(6)13;/h1-3H2;1H2 |
Clé InChI |
NUVITJHQVSQVQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)OC1)(C(=O)C(F)(F)F)Br.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


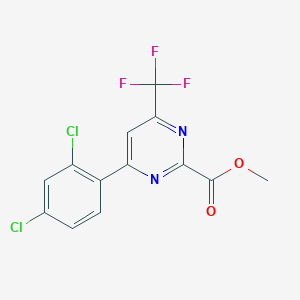
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

